molecular formula C12H13ClN4OS B6628453 N-[2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide

N-[2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide

Cat. No. B6628453
M. Wt: 296.78 g/mol
InChI Key: XZKYKBUNMFXRGW-UHFFFAOYSA-N
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Description

N-[2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide, commonly known as CTPCA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

CTPCA exerts its effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. CTPCA has also been shown to interact with certain neurotransmitter receptors, including the 5-HT1A receptor and the α7-nicotinic acetylcholine receptor.
Biochemical and Physiological Effects:
CTPCA has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis and cell cycle arrest, the modulation of neurotransmitter receptor activity, and the vasodilation of blood vessels.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTPCA is its versatility, as it can be used in various fields of research. Additionally, CTPCA has been shown to have relatively low toxicity levels, making it a safer alternative to other compounds. However, one of the limitations of CTPCA is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for CTPCA research, including the development of more efficient synthesis methods, the identification of new applications in various fields, and the optimization of its pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of CTPCA and its potential side effects.

Synthesis Methods

CTPCA can be synthesized through a multi-step process that involves the reaction of 2-chlorothiophene-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-amino-2-chloropyrimidine. The final step involves the reaction of the intermediate with cyclopropanecarbonyl chloride, resulting in the formation of CTPCA.

Scientific Research Applications

CTPCA has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and cardiovascular diseases. In cancer research, CTPCA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, CTPCA has been shown to modulate the activity of certain neurotransmitter receptors, leading to potential applications in the treatment of neurological disorders. In cardiovascular diseases, CTPCA has been shown to have vasodilatory effects, making it a potential candidate for the treatment of hypertension.

properties

IUPAC Name

N-[2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4OS/c13-12-16-9(8-3-6-19-11(8)17-12)14-4-5-15-10(18)7-1-2-7/h3,6-7H,1-2,4-5H2,(H,15,18)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKYKBUNMFXRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCNC2=C3C=CSC3=NC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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